Methyl 2-(tert-butoxy)propanoate
Description
Methyl 2-(tert-butoxy)propanoate is an ester derivative characterized by a tert-butoxy group (-OC(CH₃)₃) attached to the second carbon of a propanoate backbone. Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol (calculated from ). This compound is commonly used in organic synthesis as a protecting group for amines or alcohols due to the steric bulk of the tert-butyl group, which enhances stability under acidic or basic conditions . Synonyms include methyl 2-[(tert-butoxy)carbonylamino]propanoate and N-Boc-DL-alanine methyl ester (), reflecting its role in peptide chemistry.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxy]propanoate |
InChI |
InChI=1S/C8H16O3/c1-6(7(9)10-5)11-8(2,3)4/h6H,1-5H3 |
InChI Key |
HMNAQPHRRUSXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-(tert-butoxy)propanoate belongs to a family of tert-butyl-protected esters and amino acid derivatives. Below is a systematic comparison with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Findings
Structural Complexity and Functional Diversity: this compound is simpler compared to derivatives like Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate (), which incorporates a nitroaryl group and hydroxy functionality. This increases steric hindrance and polarity, altering reactivity in coupling reactions . The hydrochloride salt form () enhances aqueous solubility, making it preferable for biological assays, whereas the parent ester is typically used in non-polar synthetic environments .
Synthetic Utility: Compounds like Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate () are synthesized via Pd-catalyzed arylation, highlighting their role in generating chiral indole derivatives for drug discovery . In contrast, this compound is often prepared via straightforward esterification or Boc-protection reactions .
Stability and Storage: 2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid () requires storage at -20°C for long-term stability (>4 years), whereas this compound is typically stored at room temperature due to its lower sensitivity to hydrolysis .
Yield and Scalability :
- Derivatives such as tert-butyl N-[(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate () achieve 80% yield via NaBH₄ reduction, demonstrating efficient scalability compared to more complex analogs like the nitroaryl-containing compound (), which is discontinued due to synthesis challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
